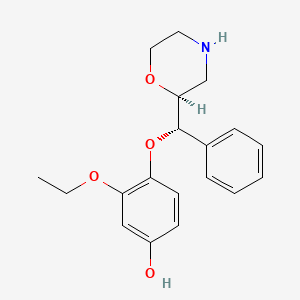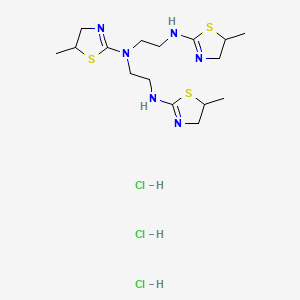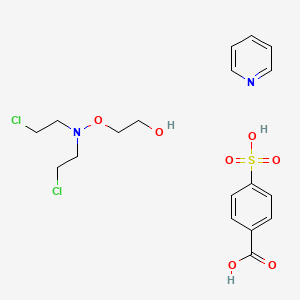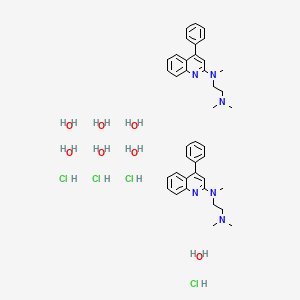
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline ring substituted with a phenyl group and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the quinoline ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the ethane-1,2-diamine moiety, which is achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学研究应用
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine
- N,N-dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
Uniqueness
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
97633-87-9 |
|---|---|
分子式 |
C40H64Cl4N6O7 |
分子量 |
882.8 g/mol |
IUPAC 名称 |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride |
InChI |
InChI=1S/2C20H23N3.4ClH.7H2O/c2*1-22(2)13-14-23(3)20-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)21-20;;;;;;;;;;;/h2*4-12,15H,13-14H2,1-3H3;4*1H;7*1H2 |
InChI 键 |
SWSDXNUJVNFAAR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.O.O.O.O.O.O.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


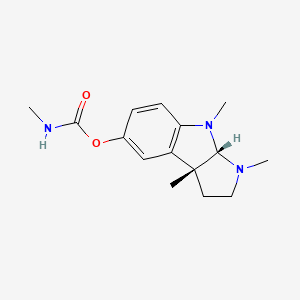
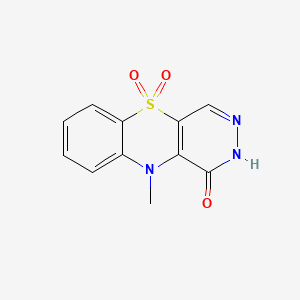
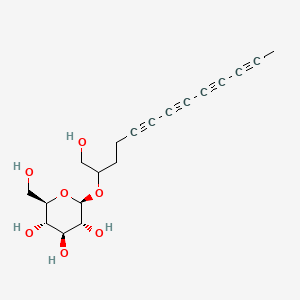

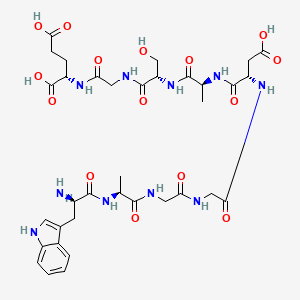

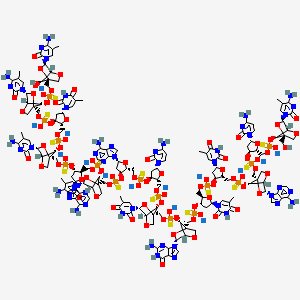
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)


